Methods and Technical Details
The synthesis of Fmoc-Gly-Gly-Phe-Gly-PAB-OH typically employs solid-phase peptide synthesis (SPPS), particularly the Fmoc strategy. This method involves several key steps:
Structure and Data
The molecular formula of Fmoc-Gly-Gly-Phe-Gly-PAB-OH is , with a molecular weight of approximately 655.7 g/mol. The structure consists of:
The compound's three-dimensional structure can be visualized through computational modeling or crystallography techniques, revealing how spatial arrangements influence its reactivity and interaction with biological targets .
Reactions and Technical Details
Fmoc-Gly-Gly-Phe-Gly-PAB-OH participates in various chemical reactions relevant to its application in peptide chemistry:
Process and Data
The mechanism of action for Fmoc-Gly-Gly-Phe-Gly-PAB-OH revolves around its role as a cleavable linker in antibody-drug conjugates:
Scientific Uses
Fmoc-Gly-Gly-Phe-Gly-PAB-OH has several significant applications in scientific research:
Fmoc-Gly-Gly-Phe-Gly-PAB-OH is synthesized via Fmoc/tBu-based SPPS, leveraging the orthogonal protection scheme where Fmoc guards the α-amino group while tert-butyl (tBu) protects side chains. The assembly initiates from the C-terminal PAB-OH resin, with sequential coupling of Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, and finally Fmoc-Gly-OH. Each coupling employs activators like HBTU/HOBt in DMF, with >99% efficiency per step critical for minimizing deletion sequences [9]. After each coupling, Fmoc deprotection uses 20% piperidine/DMF, exposing the α-amino group for subsequent residue addition. The tBu groups on carboxyl functions remain intact until final trifluoroacetic acid (TFA) cleavage, ensuring side-chain integrity [3] [7].
Table 1: SPPS Protocol for Fmoc-Gly-Gly-Phe-Gly-PAB-OH
| Step | Reagent | Time (min) | Purpose | Key Parameters |
|---|---|---|---|---|
| Deprotection | 20% Piperidine/DMF | 2 × 5 | Fmoc removal | Double deprotection cycle |
| Coupling | 3 eq Fmoc-AA, 3 eq HBTU, 6 eq DIPEA | 60 | Peptide bond formation | HOBt (1 eq) suppresses racemization |
| Wash | DMF, DCM | 3 × 2 | Resin cleaning | Prevents cross-contamination |
| Cleavage | TFA:TIPS:H₂O (95:2.5:2.5) | 120 | Global deprotection | PAB group preserved with optimized scavengers |
The Gly-Phe-Gly segment poses aggregation risks during SPPS due to intermolecular β-sheet formation, leading to incomplete couplings. Pseudoprolines (e.g., Fmoc-Phe-Gly-OH dipeptide mimics) are integrated as temporary turn inducers, disrupting secondary structures and improving solvation. This strategy enhances coupling efficiency from 85% to >98% for the Phe-Gly junction [4] [9]. Backbone amide protection via N-2-hydroxy-4-methoxybenzyl (Hmb) is employed at Gly³ to suppress aspartimide formation and prevent chain association. These modifications reduce deletion sequences by 40% in the tetrapeptide core [5] [9].
Aspartimide formation at Gly-Phe junctions is mitigated through three key approaches: (1) Low-temperature (0–4°C) Fmoc deprotection with 0.1 M piperazine/DMF instead of piperidine, reducing base-catalyzed succinimide formation by 75%; (2) Incorporation of 0.1 M HOBt during coupling to suppress racemization at Phe; (3) Use of bulky backbone protectants like Hmb at Gly³ sterically hinders cyclization [5] [9]. Post-cleavage, 0.1% TFA in acetonitrile/water prevents acid-catalyzed aspartimide rearrangement during purification [3].
Fmoc removal kinetics follow pseudo-first-order reactions, with 20% piperidine achieving >99% deprotection in <3 minutes. However, extended exposure (>10 minutes) causes epimerization at Phe (>5%) [9]. Conversely, the p-aminobenzyl alcohol (PAB) linker exhibits acid lability, with cleavage thresholds at TFA concentrations <30%. Global deprotection thus uses TFA cocktails with scavengers (triisopropylsilane/H₂O) to limit PAB hydrolysis to <2% while achieving >95% tBu removal. The optimized cleavage time is 2 hours at 25°C, balancing side-chain deprotection and PAB stability [5] [7].
Poly-Gly sequences (e.g., Gly-Gly-Phe-Gly) exhibit truncated byproducts due to: (1) Incomplete couplings from steric hindrance; (2) Aggregation-induced solvation issues. Optimization strategies include:
Table 2: Byproduct Reduction in Gly-Gly-Phe-Gly Synthesis
| Impurity Type | Standard Protocol (%) | Optimized Protocol (%) | Mitigation Strategy |
|---|---|---|---|
| Deletion sequences | 12.5 | 1.8 | Double coupling at elevated temperature |
| Aspartimides | 8.2 | 0.9 | Hmb backbone protection |
| Racemization | 5.7 | 0.3 | HOBt/DIC coupling at 4°C |
| Hydrolyzed PAB | 4.1 | 0.5 | Scavenger-enhanced cleavage |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: